molecular formula C21H23BrClN3O B451504 1-(1-ADAMANTYL)-4-BROMO-N~3~-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-(1-ADAMANTYL)-4-BROMO-N~3~-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B451504
M. Wt: 448.8g/mol
InChI Key: KFYFASYRAHCLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-ADAMANTYL)-4-BROMO-N~3~-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an adamantyl group, a bromo substituent, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ADAMANTYL)-4-BROMO-N~3~-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring.

    Introduction of the adamantyl group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantyl chloride and a suitable catalyst.

    Bromination: The bromine atom is introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with 3-chloro-4-methylphenylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-ADAMANTYL)-4-BROMO-N~3~-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-ADAMANTYL)-4-BROMO-N~3~-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-adamantyl)-4-bromo-N-(3-chlorophenyl)-1H-pyrazole-3-carboxamide
  • 1-(1-adamantyl)-4-bromo-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide
  • 1-(1-adamantyl)-4-bromo-N-(3-chloro-4-methylphenyl)-1H-pyrazole-3-carboxylate

Uniqueness

1-(1-ADAMANTYL)-4-BROMO-N~3~-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the adamantyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23BrClN3O

Molecular Weight

448.8g/mol

IUPAC Name

1-(1-adamantyl)-4-bromo-N-(3-chloro-4-methylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C21H23BrClN3O/c1-12-2-3-16(7-18(12)23)24-20(27)19-17(22)11-26(25-19)21-8-13-4-14(9-21)6-15(5-13)10-21/h2-3,7,11,13-15H,4-6,8-10H2,1H3,(H,24,27)

InChI Key

KFYFASYRAHCLMW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2Br)C34CC5CC(C3)CC(C5)C4)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2Br)C34CC5CC(C3)CC(C5)C4)Cl

Origin of Product

United States

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